molecular formula C19H17ClN2S B2455236 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1226454-90-5

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2455236
CAS No.: 1226454-90-5
M. Wt: 340.87
InChI Key: ZAYNZIQFBNNMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the imidazole intermediate.

    Attachment of the p-Tolyl Group: The p-tolyl group can be added through a Friedel-Crafts alkylation reaction using p-tolyl chloride and the imidazole intermediate.

    Addition of the Allylthio Group: The allylthio group can be introduced through a thiolation reaction using allylthiol and the imidazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Addition: The double bond in the allylthio group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.

    Addition: Electrophiles such as bromine (Br₂) or chlorine (Cl₂) can be used for addition reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

    Addition: Halogenated imidazole derivatives.

Scientific Research Applications

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

    2-(methylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of an allylthio group.

    2-(allylthio)-1-(4-bromophenyl)-5-(p-tolyl)-1H-imidazole: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    2-(allylthio)-1-(4-chlorophenyl)-5-(m-tolyl)-1H-imidazole: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2S/c1-3-12-23-19-21-13-18(15-6-4-14(2)5-7-15)22(19)17-10-8-16(20)9-11-17/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNZIQFBNNMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.